[3-Chloro-5-(ethanesulfonyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-Chloro-5-(ethanesulfonyl)phenyl]methanol” is a research chemical with the CAS number 1566400-39-2 . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of “[3-Chloro-5-(ethanesulfonyl)phenyl]methanol” is C9H11ClO3S . Its molecular weight is 234.7 g/mol . The SMILES representation is CCS(=O)(=O)C1=CC(=CC(=C1)CO)Cl .Scientific Research Applications
Organic Synthesis and Catalysis
Studies on similar compounds highlight the versatility of chloro- and sulfonyl-functionalized phenyl methanols in organic synthesis. For example, the synthesis of protected allylic amines from allylic phenyl selenides using chloramine T in methanol showcases the utility of methanol as a solvent and reactant in facilitating transformations under mild conditions (Fankhauser, Peevey, & Hopkins, 1984). Moreover, the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst, demonstrates the potential for efficient and green synthetic routes (Sarki et al., 2021).
Molecular Structure and Tautomeric Transformations
Research on derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione crystallized from methanol illustrates the importance of solvents in stabilizing specific tautomeric forms, highlighting the intricate balance between molecular structure and solvent interactions (Chmutova et al., 2001).
Enzymatic Reactions and Methanol Utilization
The role of methanol in enzymatic reactions, as demonstrated by its involvement in methanogenesis from methanol by Methanosarcina barkeri, underscores the biochemical relevance of methanol and related compounds in microbial metabolic pathways (van der Meijden et al., 1983).
Lipid Dynamics and Biological Membranes
The impact of methanol on lipid dynamics, particularly on the acceleration of DMPC flip-flop and transfer, provides insights into the effects of solvents on membrane properties and functions. This research highlights the complexity of biological systems and the influence of small molecules on biophysical processes (Nguyen et al., 2019).
properties
IUPAC Name |
(3-chloro-5-ethylsulfonylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-2-14(12,13)9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIPZLVUACVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC(=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-5-(ethanesulfonyl)phenyl]methanol | |
CAS RN |
1566400-39-2 |
Source
|
Record name | [3-chloro-5-(ethanesulfonyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.